2-((6-(Diethylamino)pyridazin-3-yl)oxy)acetic acid
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-((6-(Diethylamino)pyridazin-3-yl)oxy)acetic acid”, there are general methods for the synthesis of related compounds. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids can be synthesized through the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Scientific Research Applications
Synthesis and Chemical Reactivity
One area of research focuses on the synthesis and reactivity of pyridazin-3-yl derivatives. For example, pyridazinone derivatives have been synthesized and explored for their potential in creating novel fused azines, indicating the versatility of pyridazin-3-yl compounds in synthesizing complex heterocyclic structures (Ibrahim & Behbehani, 2014). Additionally, the efficacy of novel coupling agents, such as phosphoric acid diethyl esters derived from pyridazin-1-yl compounds, for esterification and amidation reactions, highlights their utility in organic synthesis, offering chemoselective approaches to forming esters and amides with good yields (Won et al., 2007); (Kang et al., 2008).
Antimicrobial and Antioxidant Activities
Research into pyridazin-3-yl derivatives has also extended into the exploration of their biological activities. Compounds within this family have demonstrated antimicrobial and antioxidant activities, suggesting potential applications in developing new therapeutic agents. For instance, a study on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives exhibited antimicrobial and antioxidant activities, indicating the pharmacological potential of these compounds (Flefel et al., 2018).
Molecular Docking and In Vitro Screening
The application of molecular docking and in vitro screening techniques to pyridazin-3-yl derivatives has been explored to understand their interaction with biological targets. This approach aids in the rational design of compounds with desired biological activities. For example, the synthesis and molecular docking of novel pyridine and fused pyridine derivatives have been carried out to screen their antimicrobial and antioxidant properties, showcasing the use of computational methods in drug design (Flefel et al., 2018).
Properties
IUPAC Name |
2-[6-(diethylamino)pyridazin-3-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-3-13(4-2)8-5-6-9(12-11-8)16-7-10(14)15/h5-6H,3-4,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYFATCITCSNLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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